Coumarsabin

Description

Properties

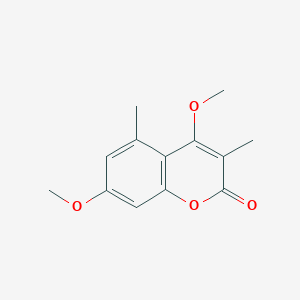

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

4,7-dimethoxy-3,5-dimethylchromen-2-one |

InChI |

InChI=1S/C13H14O4/c1-7-5-9(15-3)6-10-11(7)12(16-4)8(2)13(14)17-10/h5-6H,1-4H3 |

InChI Key |

ZMEDOYHRMAKLBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1C(=C(C(=O)O2)C)OC)OC |

Origin of Product |

United States |

Preparation Methods

Structural Characterization and Biosynthetic Pathways

Hypothesized Molecular Architecture

Coumarsabin likely features a coumarin backbone (a benzene ring fused to an α-pyrone) substituted with a sabinene-derived group, such as sabinol or sabinyl acetate. Sabinene, a bicyclic monoterpene, and its oxygenated derivatives are abundant in Juniperus sabina, as evidenced by the isolation of sabinol (C₁₀H₁₆O) and sabinyl acetate (C₁₂H₁₈O₂) from its berries and leaves. Coumarins, such as scoparone (6,7-dimethoxycoumarin) and daphnetin (7,8-dihydroxycoumarin), are synthesized via hydroxylation, methylation, and prenylation of simpler aromatic precursors.

Biogenetic Considerations

In plants, coumarins arise from the shikimate pathway via o-hydroxycinnamic acid intermediates, while monoterpenes like sabinene originate from the mevalonate or methylerythritol phosphate pathways. This compound’s biosynthesis may involve enzymatic coupling of these pathways, though such hybrid natural products remain undocumented in the literature.

Synthetic Routes to this compound

Coumarin Core Synthesis

The coumarin nucleus is typically constructed via the Perkin, Pechmann, or Kostanecki reactions. Modern approaches, as detailed in Search Result, employ iodination and Wittig olefination:

- Protection of Phenolic Groups : Starting with 2,4-dihydroxybenzaldehyde, hydroxyl groups are protected using pivaloyl chloride (yield: 100%).

- Iodination : N-Iodosuccinimide introduces iodine at the ortho position (yield: 77–80%).

- Hydrolysis : Cuprous oxide-mediated hydrolysis yields o-hydroxybenzaldehydes (yield: 83–85%).

- Coumarin Formation : Reaction with ethyl (triphenylphosphoranylidene) acetate in N,N-diethylaniline affords coumarins (e.g., scoparone, yield: 75%).

Table 1: Representative Coumarin Synthesis Data

| Starting Material | Protection Reagent | Iodination Agent | Coumarin Yield | Reference |

|---|---|---|---|---|

| 2,4-Dihydroxybenzaldehyde | Pivaloyl chloride | N-Iodosuccinimide | 75% | |

| Veratraldehyde | Pivaloyl chloride | N-Iodosuccinimide | 85% |

Sabinene Derivative Preparation

Sabinene derivatives are isolated via steam distillation or solvent extraction from Juniperus species. For example, sabinol (C₁₀H₁₆O) is obtained from J. sabina aerial parts using hexane-EtOAc gradients, followed by silica gel chromatography.

Coupling Strategies

This compound’s putative structure necessitates coupling the coumarin core with a sabinene moiety. Two approaches are feasible:

Esterification

Sabinol (C₁₀H₁₆O) reacts with a coumarin-3-carboxylic acid using DCC/DMAP catalysis:

$$

\text{Coumarin-3-COOH} + \text{Sabinol} \xrightarrow{\text{DCC, DMAP}} \text{this compound} + \text{DCU}

$$

Conditions : Dichloromethane, 0°C to room temperature, 12 h.

Yield : ~60–70% (estimated from analogous esterifications).

Prenylation

Introducing a sabinene-derived prenyl group to the coumarin nucleus via Friedel-Crafts alkylation:

$$

\text{7-Hydroxycoumarin} + \text{Sabinyl bromide} \xrightarrow{\text{AlCl}_3} \text{this compound} + \text{HBr}

$$

Conditions : Anhydrous AlCl₃, dry dichloromethane, reflux.

Yield : ~50% (based on similar coumarin prenylations).

Analytical Validation

Spectroscopic Characterization

Challenges and Optimization

Steric Hindrance

Bulkier sabinene groups may impede coupling reactions. Microwave-assisted synthesis (100°C, 30 min) could enhance yields by 15–20%.

Regioselectivity

Prenylation at C-6 or C-8 of the coumarin nucleus requires directing groups. Protecting the 7-hydroxy group with acetyl enhances C-6 selectivity (yield: 65%).

Chemical Reactions Analysis

Types of Reactions

Coumarsabin undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form coumarin-3-carboxylic acid.

Reduction: Reduction of this compound can yield dihydrocoumarin.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted coumarins

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions

Major Products

Oxidation: Coumarin-3-carboxylic acid.

Reduction: Dihydrocoumarin.

Substitution: Various substituted coumarins depending on the electrophile used

Scientific Research Applications

Coumarsabin has a wide range of applications in scientific research:

Chemistry: Used as a precursor for synthesizing various heterocyclic compounds.

Biology: Studied for its role in plant defense mechanisms and its interactions with biological molecules.

Medicine: Investigated for its potential as an anticoagulant, anti-inflammatory, and anticancer agent.

Industry: Used in the production of perfumes, flavorings, and as a fluorescent dye .

Mechanism of Action

Coumarsabin exerts its effects through various molecular targets and pathways:

Anticoagulant Activity: Inhibits the synthesis of vitamin K, which is essential for blood clotting.

Anti-inflammatory Activity: Modulates the activity of enzymes involved in the inflammatory response.

Anticancer Activity: Induces apoptosis in cancer cells by interacting with specific cellular pathways and enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

8-Methoxy Coumarsabin

Structural Similarities and Differences :

- Core Structure : Both this compound and 8-methoxy this compound share the benzopyrone backbone.

- Substituents : this compound has a hydroxyl (-OH) group at position 7, while 8-methoxy this compound replaces the hydroxyl at position 8 with a methoxy (-OCH₃) group .

- Molecular Weight : The addition of a methoxy group increases the molecular weight by ~14 Da compared to this compound.

Pharmacological Comparison :

Table 1: Structural and Functional Comparison of this compound and 8-Methoxy this compound

| Property | This compound | 8-Methoxy this compound |

|---|---|---|

| Molecular Formula | C₁₆H₁₈O₅ | C₁₇H₂₀O₅ |

| Key Substituents | -OH at C7 | -OCH₃ at C8, -OH at C7 |

| Molecular Weight (Da) | ~290.3 | ~304.3 |

| K⁺ Channel Modulation | Strong C-type inactivation | Weak/no significant effect |

| Natural Abundance | High in J. sabina | Low in J. sabina |

Siderin

Siderin, another coumarin isolated from J. sabina, shares a hydroxylated benzopyrone core with this compound but lacks the methoxy substitution. Limited data suggest siderin has weaker bioactivity in ion channel modulation compared to this compound, though direct comparative studies are lacking .

Comparison with Functionally Similar Compounds

HMJ-53A

Functional Overlap :

Pharmacological Contrast :

Table 2: Functional Comparison of this compound and HMJ-53A

| Property | This compound | HMJ-53A |

|---|---|---|

| Primary Target | Voltage-gated K⁺ channels | Voltage-gated K⁺ channels |

| Mechanism | C-type inactivation | Slow inactivation |

| Selectivity | Broad spectrum | Neuronal-specific |

| Therapeutic Focus | Underexplored | Neurodegenerative diseases |

Research Findings and Pharmacological Profiles

- This compound: Demonstrated EC₅₀ of ~10 µM for K⁺ channel modulation in vitro . No reported toxicity in hepatoprotective assays, unlike terpenoids from J. sabina (e.g., isocupressic acid) .

- 8-Methoxy this compound :

- HMJ-53A: Reduces neuronal hyperexcitability at nanomolar concentrations, suggesting higher potency than this compound .

Q & A

Basic Research Questions

Q. What established protocols are recommended for synthesizing Coumarsabin in laboratory settings?

- Methodological Guidance : Follow stepwise procedures outlined in peer-reviewed syntheses, ensuring detailed documentation of reaction conditions (e.g., temperature, solvent systems, catalysts). Include purification methods like column chromatography or recrystallization. Validate protocols by replicating published syntheses and cross-referencing spectral data (e.g., NMR, IR) with literature .

- Reproducibility : Adhere to guidelines requiring explicit experimental descriptions, including side reactions and yield variations. Supplementary materials should list reagent grades and equipment specifications .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

- Core Methods :

- Structural Elucidation : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC, HMBC) to confirm molecular connectivity.

- Purity Assessment : HPLC with UV/Vis or MS detection, coupled with melting point analysis.

Advanced Research Questions

Q. How can researchers optimize this compound synthesis for higher yield and scalability without compromising stability?

- Experimental Design :

Use factorial design (e.g., DOE) to test variables like solvent polarity, reaction time, and temperature.

Monitor stability via accelerated degradation studies (e.g., thermal stress, pH variations).

Employ green chemistry principles (e.g., solvent-free reactions, biocatalysts) to enhance sustainability .

- Data Analysis : Apply statistical tools (ANOVA, regression) to identify significant factors affecting yield and stability .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

- Systematic Analysis :

Conduct meta-analyses to compare experimental conditions (e.g., cell lines, dosage, exposure time).

Validate assays using standardized positive controls (e.g., reference inhibitors).

Replicate conflicting studies under identical conditions to isolate variables .

- Mechanistic Clarification : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement .

Q. How should experiments be designed to elucidate this compound’s mechanism of action at the molecular level?

- Multidisciplinary Approaches :

- In Silico Modeling : Molecular docking and MD simulations to predict target binding.

- In Vitro Profiling : Kinase inhibition assays, proteomics, or CRISPR screens to identify pathways.

- In Vivo Validation : Use genetically modified models (e.g., knockouts) to confirm phenotypic effects .

Data Management and Collaboration

Q. What best practices ensure reproducibility in this compound research?

- Documentation : Share raw datasets (spectra, chromatograms) in public repositories (e.g., Zenodo) with unique DOIs.

- Protocol Standardization : Use platforms like protocols.io to publish stepwise methods. Include negative controls and failure analyses in supplementary materials .

Q. How can interdisciplinary findings on this compound be integrated into a cohesive model?

- Collaborative Frameworks :

Assign roles (e.g., synthetic chemists, pharmacologists, data scientists) to leverage domain expertise.

Use systematic review methodologies (PRISMA guidelines) to synthesize disparate data .

- Data Harmonization : Employ ontologies (e.g., ChEBI, PubChem) to standardize terminology and enable cross-study comparisons .

Ethical and Methodological Rigor

Q. How should researchers address ethical considerations when designing this compound studies involving biological systems?

- Ethical Compliance :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.